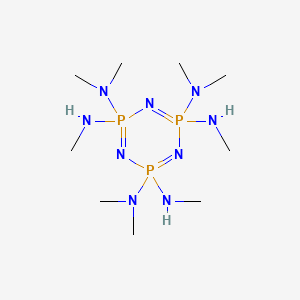![molecular formula C9H12OS B14715536 [(1-Methoxyethyl)sulfanyl]benzene CAS No. 10429-09-1](/img/structure/B14715536.png)
[(1-Methoxyethyl)sulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1-Methoxyethyl)sulfanyl]benzene, also known as 2-methoxypropan-2-ylsulfanylbenzene, is an organic compound with the molecular formula C10H14OS. This compound features a benzene ring substituted with a sulfanyl group and a methoxyethyl group. It is a derivative of benzene and is known for its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Methoxyethyl)sulfanyl]benzene typically involves the reaction of benzene with appropriate sulfanyl and methoxyethyl reagents. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with a sulfanyl reagent in the presence of a catalyst to form the desired product. The reaction conditions often include the use of a strong acid, such as sulfuric acid, to facilitate the substitution process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[(1-Methoxyethyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are used to facilitate electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted benzene derivatives, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
[(1-Methoxyethyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(1-Methoxyethyl)sulfanyl]benzene involves its interaction with various molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The benzene ring provides a stable aromatic framework, allowing for various substitution reactions that modify the compound’s properties.
Comparación Con Compuestos Similares
Similar Compounds
- [(1-Methoxyethyl)thio]benzene
- 2-Methoxypropan-2-ylsulfanylbenzene
- 2-Methoxypropan-2-ylsulfanylbenzol
Uniqueness
[(1-Methoxyethyl)sulfanyl]benzene is unique due to its specific combination of a methoxyethyl group and a sulfanyl group attached to a benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
10429-09-1 |
|---|---|
Fórmula molecular |
C9H12OS |
Peso molecular |
168.26 g/mol |
Nombre IUPAC |
1-methoxyethylsulfanylbenzene |
InChI |
InChI=1S/C9H12OS/c1-8(10-2)11-9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clave InChI |
NDPUEWRCDBQAQI-UHFFFAOYSA-N |
SMILES canónico |
CC(OC)SC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14715456.png)
![[2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate](/img/structure/B14715471.png)
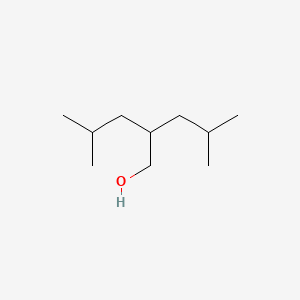
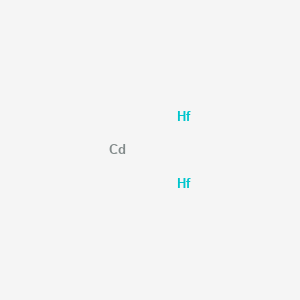
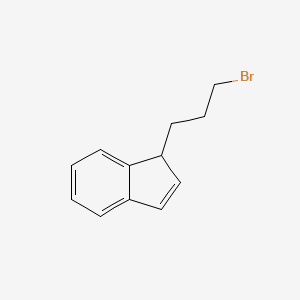
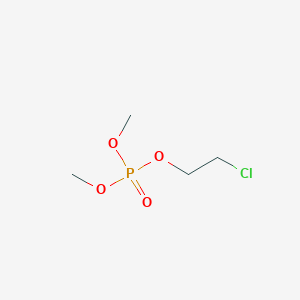


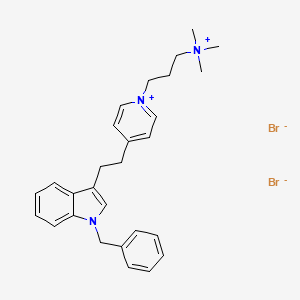
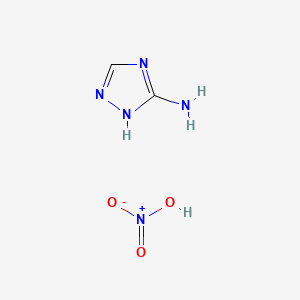
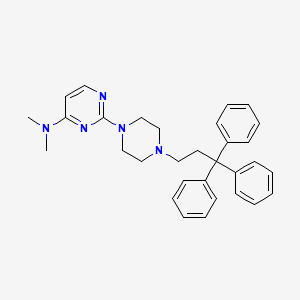

![1,4,4-Trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14715508.png)
